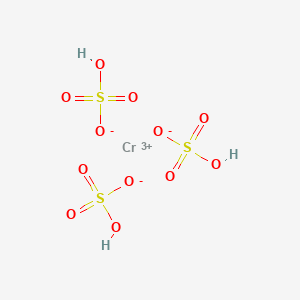

Chromium(3+);hydrogen sulfate

Übersicht

Beschreibung

Synthesis Analysis

The CrIII-based sulfates are characterized by X-ray powder diffraction, thermogravimetric, and magnetic susceptibility measurements . The synthesis of chromium(III) sulfates involves complex processes, and the exact method can vary depending on the specific conditions .Molecular Structure Analysis

The nuclear and magnetic structures of Cr2 (SO4)3 at 10K are determined, the structure type of (H3O) [Cr (SO4)2] is established, and the crystal structure of (H5O2) [Cr (H2O)2 (SO4)2] is firmly stipulated .Chemical Reactions Analysis

Chromium ions are known to react with water molecules in the solution. A hydrogen ion is lost from one of the ligand water molecules . The chemistry of the higher oxidation states is dominated by the tetrahedral oxyanions of Cr (VI), namely, chromate (CrO −2 4 ), hydrogen chromate (HCrO −1 4 ), and dichromate (Cr 2 O −2 7 ) .Physical And Chemical Properties Analysis

Chromium(3+);hydrogen sulfate has a molecular weight of 343.2 g/mol. It has 3 hydrogen bond donors and 12 hydrogen bond acceptors . It is a white, odorless, crystalline solid that is soluble in water.Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

Chromium(3+);hydrogen sulfate plays a significant role in the treatment of chromium-containing wastewater . The compound can be used in liquid-liquid extraction processes to remove both Cr(VI) and Cr(III) from wastewater .

Bioremediation

Recent advancements in remediation strategies have emphasized bioremediation techniques as promising avenues for cost-effective and efficient Cr(VI) mitigation . Various microorganisms utilize bioreduction, biotransformation, biosorption, and bioaccumulation mechanisms to convert Cr(VI) to Cr(III) .

Nano-Remediation

Nano-remediation employs nanoparticles for adsorption purposes . The integration of nanomaterials with this compound can enhance microbial activity, offering eco-friendly solutions .

Safety and Hazards

Chromium(3+);hydrogen sulfate may be harmful if swallowed in sufficient quantities. Symptoms of ingestion may include nausea, abdominal pain, vomiting, and diarrhea . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

The future research directions could involve studying the toxicological effects of Cr (VI) and Cr (III) and their mechanisms of toxicity and carcinogenicity . There is also interest in the ecology and biogeography of Cr (VI)-resistant microorganisms in inhospitable environments, and their use for detoxifying Cr (VI) and other applications .

Wirkmechanismus

Target of Action

Chromium(III) primarily targets the beta subunit of mitochondrial ATP synthase , a crucial component in cellular energy production and metabolic regulation . This interaction influences physiological effects beyond insulin signaling . Chromium(III) is also involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids .

Mode of Action

Chromium(III) interacts with its targets, particularly the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . The interaction of Chromium(III) with its targets leads to changes in cellular energy production and metabolic regulation .

Biochemical Pathways

Chromium(III) affects several biochemical pathways. It plays a key role in nitrogen and chromium removal through the nitroreductase and chromate reductase enzymes . Nitroreductase requires nitrate and NADPH/NADH, while the chromium reductase pathway relies solely on NADPH/NADH .

Pharmacokinetics

The pharmacokinetics of Chromium(III) involve its absorption, distribution, metabolism, and excretion (ADME). Chromium(III) is considered an essential dietary trace element and is involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids . .

Result of Action

The interaction of Chromium(III) with its targets leads to changes in cellular energy production and metabolic regulation . It has been associated with enhanced insulin sensitivity and management of glucose metabolism . Excessive exposure to chromium(iii) can lead to toxicity and numerous pathophysiological defects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chromium(III). For instance, the toxicity of Chromium(III) is closely related to its oxidation state . Trivalent Chromium(III) is relatively innocuous, while hexavalent Chromium(VI) is considered more toxic . The environmental presence of Chromium(III) and Chromium(VI) can influence the compound’s action.

Eigenschaften

IUPAC Name |

chromium(3+);hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWFXMFZPIQLE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH3O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39380-78-4 | |

| Record name | Chromium hydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)

![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)

![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)